The compound 4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid is a complex organic molecule that belongs to the class of substituted benzoic acids. It features multiple functional groups, including a chlorinated aromatic amine, a cyano group, and an oxo-propene moiety. This compound has garnered interest in scientific research due to its potential applications in various fields, including pharmaceuticals and agrochemicals.
This compound can be synthesized through various chemical methods, as detailed in the synthesis analysis section. It is not widely available commercially but can be obtained from specialized chemical suppliers or synthesized in laboratory settings.
4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid is classified as:
The synthesis of 4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or acetonitrile), and catalysts (e.g., palladium or copper-based catalysts) to enhance yields and selectivity.
The molecular structure of 4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid can be represented by its structural formula, which includes:
The relevant molecular data includes:
Property | Value |
---|---|
Molecular Formula | C18H16ClN2O3 |
Molecular Weight | 344.79 g/mol |
InChI | InChI=1S/C18H16ClN2O3/c1-12(20)17(21)15(24)14(13)11(19)22/h11H,(H,19,24) |
InChI Key | N/A |
4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid can participate in various chemical reactions such as:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as pH, temperature, and solvent choice are crucial for optimizing yields.
The mechanism of action for 4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid involves interaction with biological targets that may include enzymes or receptors relevant in pharmacological contexts.
Research indicates that compounds with similar structures exhibit activities such as:
The physical properties of 4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid include:
Property | Value |
---|---|
Appearance | Crystalline solid |
Melting Point | Approximately 150°C |
Solubility | Soluble in organic solvents like ethanol |
The chemical properties include:
4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid has several applications in scientific research:
This compound exemplifies the intersection of chemistry and biology, showcasing its potential across multiple disciplines in scientific research and industrial applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: